Structural Differentiation: (2E)-Acrylic Acid Moiety vs. 7-Propoxycoumarin Analogs
The target compound is structurally distinct from common 7-propoxycoumarin (7-propoxy-2H-chromen-2-one) analogs due to the replacement of the 2-carbonyl group with an (E)-acrylic acid side chain at the 3-position. This modification introduces an α,β-unsaturated carboxylic acid functionality, which is a key pharmacophore for covalent inhibition and metal chelation [1]. In contrast, 7-propoxycoumarin lacks this reactive moiety, limiting its potential for irreversible target engagement. This structural difference is quantifiable: the molecular weight increases from 204.22 g/mol (for 7-propoxycoumarin) to 260.28 g/mol, and the hydrogen bond donor count increases from 0 to 1, altering the compound's interaction landscape .
| Evidence Dimension | Molecular Structure and Reactivity |
|---|---|
| Target Compound Data | Molecular Weight: 260.28 g/mol; Contains (E)-acrylic acid moiety; H-Bond Donor Count: 1 |
| Comparator Or Baseline | 7-Propoxycoumarin (7-propoxy-2H-chromen-2-one): Molecular Weight: 204.22 g/mol; Lacks acrylic acid; H-Bond Donor Count: 0 |
| Quantified Difference | Molecular Weight increase of 56.06 g/mol (27.5% increase). Gain of one hydrogen bond donor and an α,β-unsaturated electrophilic center. |
| Conditions | Structural comparison based on calculated molecular properties from authoritative databases. |
Why This Matters
The presence of the acrylic acid moiety enables chemical reactivity (e.g., Michael addition, amide coupling) and biological interactions (e.g., covalent enzyme inhibition) that are impossible with the 7-propoxycoumarin scaffold, making the target compound a distinct chemical tool or building block.
- [1] PubChem. (2E)-3-(2H-chromen-3-yl)acrylic acid. Compound Summary. View Source
